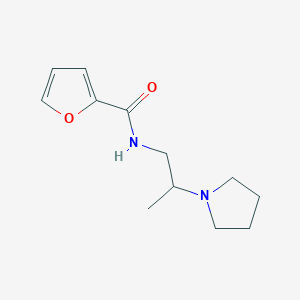
n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide: is a compound that features a pyrrolidine ring and a furan ring connected by a propyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide typically involves the reaction of pyrrolidine with a suitable furan derivative. One common method is the reaction of pyrrolidine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The furan ring in n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry: n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound in drug discovery programs aimed at developing treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用机制
The mechanism of action of n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring may interact with proteins or enzymes, modulating their activity. The furan ring can also participate in various biochemical pathways, leading to the compound’s overall biological effects.
相似化合物的比较
- n-(2-(Pyrrolidin-1-yl)ethyl)furan-2-carboxamide
- n-(2-(Pyrrolidin-1-yl)methyl)furan-2-carboxamide
- n-(2-(Pyrrolidin-1-yl)propyl)thiophene-2-carboxamide
Uniqueness: n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups. The combination of the pyrrolidine and furan rings, along with the propyl linker, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
N-(2-pyrrolidin-1-ylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(14-6-2-3-7-14)9-13-12(15)11-5-4-8-16-11/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,13,15) |
InChI 键 |
PXQOZYWAWDTRNM-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)C1=CC=CO1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


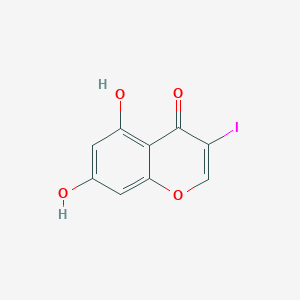

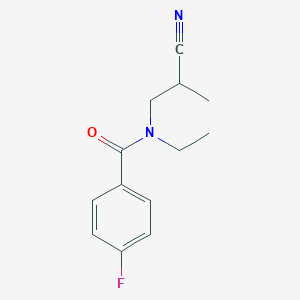
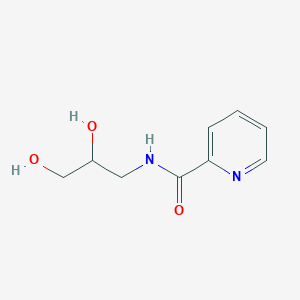

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
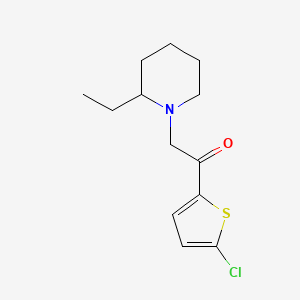
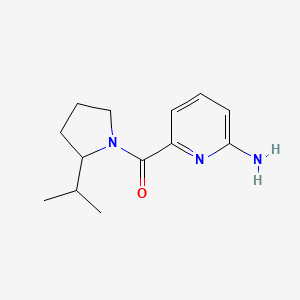


![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
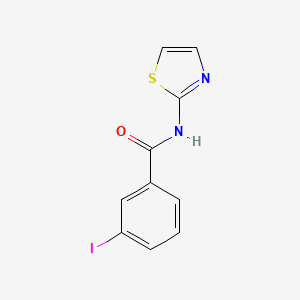
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
